![molecular formula C7H13ClN2O B13465781 3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride is a bicyclic organic compound with the molecular formula C7H13ClN2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride typically involves the reaction of a dicarboxylic acid ester with a pyridine aldehyde and a primary amine. This reaction is followed by a catalytic reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol, dichloromethane, and diethyl ether, along with reagents like sodium sulfate for drying and lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic reduction using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride.
Solvents: Including ethanol, dichloromethane, and diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an organic building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride include:
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- 3-Azabicyclo[3.2.1]octane hydrochloride
- 2-Azabicyclo[2.2.1]heptane
Uniqueness
What sets this compound apart from these similar compounds is its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3,6-diazabicyclo[3.2.2]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(9-7)4-8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI-Schlüssel |
MOTRDRWEVWRAIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC1C(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


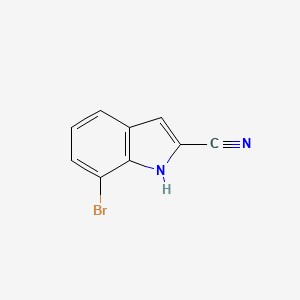
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
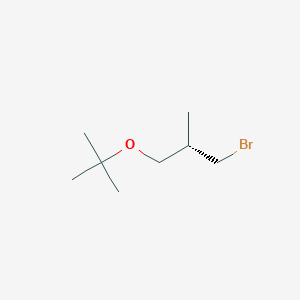
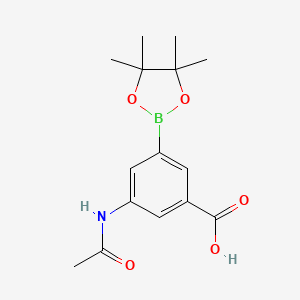
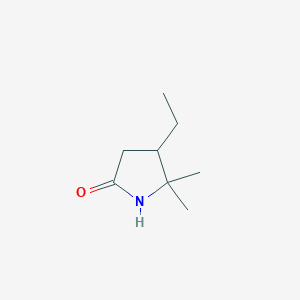
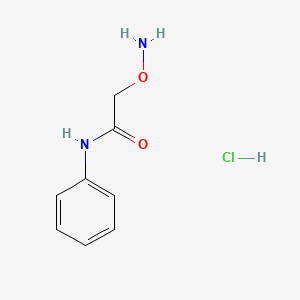
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
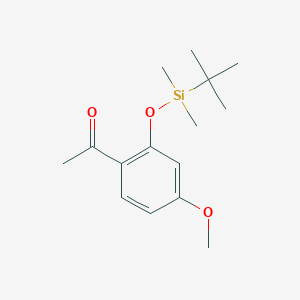
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
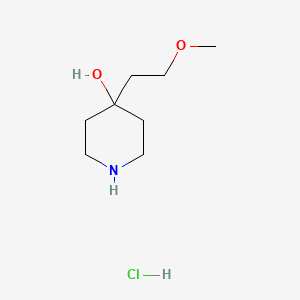
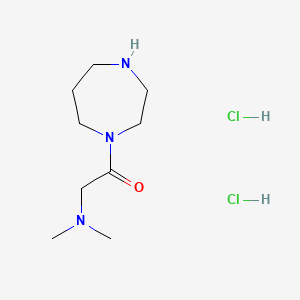
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
